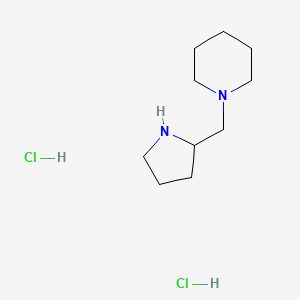

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride

CAS No.: 1220027-38-2

Cat. No.: VC2658878

Molecular Formula: C10H22Cl2N2

Molecular Weight: 241.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220027-38-2 |

|---|---|

| Molecular Formula | C10H22Cl2N2 |

| Molecular Weight | 241.2 g/mol |

| IUPAC Name | 1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride |

| Standard InChI | InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)9-10-5-4-6-11-10;;/h10-11H,1-9H2;2*1H |

| Standard InChI Key | UIAHGDBWKRHPAY-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2CCCN2.Cl.Cl |

| Canonical SMILES | C1CCN(CC1)CC2CCCN2.Cl.Cl |

Introduction

Chemical Identity and Structure

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride is a complex organic compound containing two nitrogen heterocycles connected by a methylene bridge, with two hydrochloride groups enhancing its water solubility. The compound's structure consists of a piperidine ring connected to a pyrrolidine ring through a methylene linkage at the 2-position of the pyrrolidine. This structural arrangement creates a molecule with interesting conformational properties and potential for biological activity.

Chemical Identifiers and Properties

The compound exists in multiple forms, including the free base and the dihydrochloride salt, with some variations in chemical identification. The following table consolidates the key chemical identifiers and physical properties of the dihydrochloride salt:

The compound also exists in stereoisomeric forms, with the (S)-1-(pyrrolidin-2-ylmethyl)piperidine being specifically identified in some sources . This stereochemical distinction may be significant for its biological activity, as stereochemistry often plays a crucial role in molecular recognition and receptor binding.

Structural Characteristics and Chemical Properties

Ring Systems and Functional Groups

The molecule features two distinct nitrogen-containing heterocyclic rings: a five-membered pyrrolidine ring and a six-membered piperidine ring. These ring systems are connected through a methylene bridge (-CH₂-) attached to the C-2 position of the pyrrolidine ring. The dihydrochloride salt form contains two chloride counterions associated with the protonated nitrogen atoms of both heterocycles.

Stereochemistry

The compound can exist in stereoisomeric forms due to the presence of a chiral center at the C-2 position of the pyrrolidine ring. The (S)-enantiomer has been specifically identified and studied, indicating that stereochemistry may be important for its properties and potential applications . This stereochemical feature provides an additional dimension for structure-activity relationship studies.

Solubility Profile

As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. This property is particularly advantageous for pharmaceutical applications, as water solubility often facilitates formulation development and improves bioavailability. The salt form typically demonstrates greater stability under standard storage conditions compared to the free base.

Synthesis Methods

General Synthetic Approach

The synthesis of 1-(pyrrolidin-2-ylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with appropriate pyrrolidine derivatives. This process represents a significant aspect of organic synthesis methodology, particularly in the development of potential pharmaceutical compounds. The reaction generally proceeds through nucleophilic substitution mechanisms, where the piperidine nitrogen acts as a nucleophile.

Synthetic Challenges and Considerations

Controlling the stereochemistry at the C-2 position of the pyrrolidine ring presents a significant challenge in the synthesis of the optically pure (S)-enantiomer. Stereoselective synthetic methods or resolution techniques may be employed to obtain the desired enantiomer with high optical purity. The conversion to the dihydrochloride salt is typically accomplished by treating the free base with hydrogen chloride in an appropriate solvent, followed by isolation and purification steps.

Biological Activities and Applications

Structure-Activity Relationships

The pharmacological activity of this compound likely depends on several structural features, including:

Structural studies have indicated that pyrrolidine derivatives in general represent versatile scaffolds for drug discovery, with various substitution patterns yielding compounds with diverse biological activities . The incorporation of both pyrrolidine and piperidine moieties in a single molecule provides opportunities for multiple interaction points with biological targets.

Analytical Considerations

Identification and Characterization Methods

The identification and characterization of 1-(pyrrolidin-2-ylmethyl)piperidine dihydrochloride typically involve a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification

-

Infrared spectroscopy for functional group identification

-

X-ray crystallography for absolute configuration determination (particularly important for stereoisomers)

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume